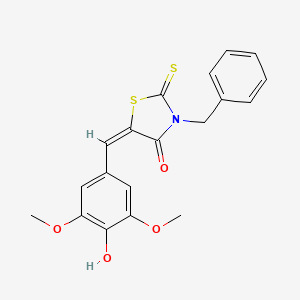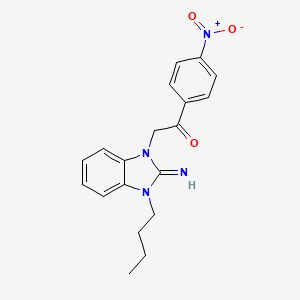![molecular formula C23H19ClN6OS B11666701 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11666701.png)
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)éthylidène]acétohydrazide est un composé organique complexe de formule moléculaire C26H24ClN5OS. Ce composé se distingue par sa structure unique, qui comprend un cycle triazole, un groupe chlorophényle et un groupe pyridinyle. Il est souvent utilisé dans la recherche de découverte précoce en raison de ses propriétés chimiques rares et uniques .
Méthodes De Préparation
La synthèse du 2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)éthylidène]acétohydrazide implique généralement plusieurs étapes. Le processus commence par la préparation du cycle triazole, suivie de l’introduction des groupes chlorophényle et phényle. L’étape finale implique l’ajout du groupe pyridinyle et la formation de la partie acétohydrazide. Les conditions réactionnelles nécessitent souvent l’utilisation de catalyseurs et de solvants spécifiques pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Ce composé subit divers types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophényle.
Condensation : Il peut participer à des réactions de condensation pour former des molécules plus grandes et plus complexes.
Les réactifs couramment utilisés dans ces réactions comprennent les acides, les bases et divers solvants organiques. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Le 2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)éthylidène]acétohydrazide a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme unité de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux présentant des propriétés uniques
Applications De Recherche Scientifique
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Il peut se lier à des enzymes et à des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent d’autres dérivés triazoliques et des molécules contenant de la pyridinyle. Ce qui distingue le 2-{[4-(4-chlorophényl)-5-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-3-yl)éthylidène]acétohydrazide est sa combinaison unique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. D’autres composés similaires comprennent :
- 2-{[4-(4-chlorophényl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-diméthoxyphényl)acétamide
- 3-(pyridin-2-yl)triimidazotriazine
Ces composés partagent certaines similitudes structurales mais diffèrent par leurs groupes fonctionnels spécifiques et leur architecture moléculaire globale, ce qui conduit à des propriétés et des applications différentes.
Propriétés
Formule moléculaire |
C23H19ClN6OS |
|---|---|
Poids moléculaire |
463.0 g/mol |
Nom IUPAC |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C23H19ClN6OS/c1-16(18-8-5-13-25-14-18)26-27-21(31)15-32-23-29-28-22(17-6-3-2-4-7-17)30(23)20-11-9-19(24)10-12-20/h2-14H,15H2,1H3,(H,27,31)/b26-16+ |
Clé InChI |
NVPUHJKIBFOPJL-WGOQTCKBSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CN=CC=C4 |
SMILES canonique |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11666627.png)
![Methyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11666635.png)
![N-benzyl-N-(4-{[(2E)-2-(2,3,4-trimethylbenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11666640.png)
![N'-[(E)-[4-Methoxy-2-methyl-5-(propan-2-YL)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11666650.png)
![(3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine](/img/structure/B11666652.png)
![6-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11666659.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11666665.png)
![4-Chloro-n-{3-[(3-chloro-4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11666676.png)
![5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11666678.png)
![(2E,5Z)-3-Benzyl-2-(benzylimino)-5-{[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11666679.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11666681.png)
![2-[(4-Chlorophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11666682.png)

